molecular formula C9H17NO5 B1358101 2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid CAS No. 856417-65-7

2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid

Cat. No.: B1358101
CAS No.: 856417-65-7
M. Wt: 219.23 g/mol
InChI Key: RFGMSGRWQUMJIR-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid is a compound commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is valuable in various chemical processes due to its stability and ease of removal under mild acidic conditions.

Future Directions

The future directions for “2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid” could involve further exploration of its applicability in organic synthesis, particularly in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Additionally, the development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available Boc-protected amino acids could be a promising area of research .

Biochemical Analysis

Biochemical Properties

2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The compound interacts with various enzymes and proteins, including proteases and peptidases, which are responsible for cleaving peptide bonds. The tert-butoxycarbonyl (Boc) group in the compound serves as a protective group, preventing unwanted reactions at the amino site during synthesis. This interaction is crucial for the selective formation of peptide bonds and the overall stability of the synthesized peptides .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s protective Boc group can be removed under specific conditions, allowing the amino group to participate in further biochemical reactions. This deprotection process can affect cell signaling pathways by altering the availability of functional amino groups, which are essential for protein synthesis and function . Additionally, the compound can impact gene expression by modifying the activity of transcription factors and other regulatory proteins that interact with amino groups .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The Boc group in the compound can be selectively cleaved by acids such as trifluoroacetic acid, leading to the formation of a free amino group. This free amino group can then participate in various biochemical reactions, including the formation of peptide bonds and the activation or inhibition of enzymes . The compound’s ability to protect and then release the amino group is a key aspect of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade when exposed to strong acids or bases. Over time, the deprotection of the Boc group can lead to changes in the compound’s activity and its effects on cellular function. Long-term studies have shown that the compound can maintain its protective properties for extended periods, but its effectiveness may decrease with prolonged exposure to harsh conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s protective properties are effective up to a certain concentration, beyond which toxicity and adverse effects become prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid and peptide metabolism. The compound interacts with enzymes such as carboxylesterases, which are responsible for cleaving ester bonds and facilitating the release of the free amino group. This interaction is crucial for the compound’s role in peptide synthesis and other biochemical reactions . Additionally, the compound can affect metabolic flux and metabolite levels by altering the availability of functional amino groups.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes through specific amino acid transporters, which facilitate its uptake and distribution within cells. Once inside the cell, the compound can interact with binding proteins that help localize it to specific cellular compartments . This localization is essential for the compound’s activity and function in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its protective and functional effects. For example, the compound may be localized to the endoplasmic reticulum or Golgi apparatus, where it participates in peptide synthesis and modification . This subcellular localization is crucial for the compound’s activity and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid typically involves the protection of the amino group using the Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is carried out in an aqueous solution, and the Boc group is added to the amino group, forming the desired product.

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected amino acids, including this compound, is optimized for high yield and efficiency. The process involves the use of solvents such as dimethylformamide, isopropanol, and tert-butanol . The reaction conditions are carefully controlled to ensure the highest possible yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the removal of the Boc group using TFA results in the formation of the free amine .

Comparison with Similar Compounds

2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid can be compared with other similar compounds, such as:

These compounds share similar properties and applications, but each has unique structural features that make them suitable for specific uses in organic synthesis and other fields.

Properties

IUPAC Name

3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGMSGRWQUMJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856417-65-7
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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